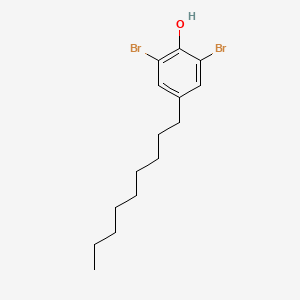
2,6-Dibromo-4-nonylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dibromo-4-nonylphenol is an organic compound that belongs to the class of brominated phenols It is characterized by the presence of two bromine atoms at the 2 and 6 positions and a nonyl group at the 4 position on the phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-nonylphenol typically involves the bromination of 4-nonylphenol. One common method is the reaction of 4-nonylphenol with bromine in the presence of a solvent such as glacial acetic acid. The reaction is carried out at room temperature, and the bromine is added dropwise to the solution of 4-nonylphenol . The reaction mixture is then stirred and warmed to remove excess bromine, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The bromination reaction is carefully monitored to avoid over-bromination and to achieve the desired substitution pattern on the phenol ring .
化学反応の分析
Types of Reactions
2,6-Dibromo-4-nonylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenol ring can be substituted by other nucleophiles, such as hydroxyl or amino groups.
Oxidation and Reduction Reactions: The phenolic hydroxyl group can undergo oxidation to form quinones, while reduction reactions can convert the brominated phenol to its corresponding hydroxy derivatives.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form biaryl structures.
Common Reagents and Conditions
Bromination: Bromine in glacial acetic acid.
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium hydroxide or ammonia.
Major Products Formed
Substitution Products: 2,6-Dihydroxy-4-nonylphenol.
Oxidation Products: Quinones.
Reduction Products: Hydroxy derivatives of the brominated phenol.
科学的研究の応用
2,6-Dibromo-4-nonylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential therapeutic properties and its interactions with biological targets.
Industry: Utilized in the production of flame retardants and other industrial chemicals.
作用機序
The mechanism of action of 2,6-Dibromo-4-nonylphenol involves its interaction with various molecular targets. It can bind to and modulate the activity of enzymes and receptors in biological systems. The bromine atoms and the nonyl group contribute to its binding affinity and specificity. The compound can disrupt normal cellular processes by interfering with hormone signaling pathways, leading to its classification as an endocrine disruptor .
類似化合物との比較
Similar Compounds
Nonylphenol: Similar structure but lacks bromine atoms.
2,6-Dibromophenol: Lacks the nonyl group.
4-Nonylphenol: Similar to 2,6-Dibromo-4-nonylphenol but without bromine atoms.
Uniqueness
This compound is unique due to the presence of both bromine atoms and the nonyl group, which confer specific chemical and biological properties. Its dual functionality allows it to participate in a wide range of chemical reactions and to interact with biological targets in ways that similar compounds cannot.
特性
CAS番号 |
103526-64-3 |
|---|---|
分子式 |
C15H22Br2O |
分子量 |
378.14 g/mol |
IUPAC名 |
2,6-dibromo-4-nonylphenol |
InChI |
InChI=1S/C15H22Br2O/c1-2-3-4-5-6-7-8-9-12-10-13(16)15(18)14(17)11-12/h10-11,18H,2-9H2,1H3 |
InChIキー |
JEGPPLVKZCYSRR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC1=CC(=C(C(=C1)Br)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



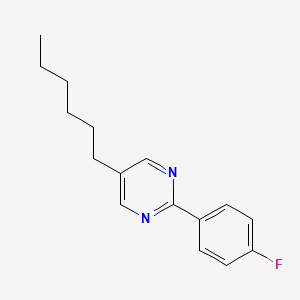
![Methyl 1-[2-methyl-3-(methylsulfanyl)propanoyl]-2-pyrrolidinecarboxylate](/img/structure/B14337746.png)



![8,8'-{Carbonylbis[azanediyl(3-methyl-4,1-phenylene)carbonylazanediyl]}di(naphthalene-1,3,5-trisulfonic acid)](/img/structure/B14337780.png)
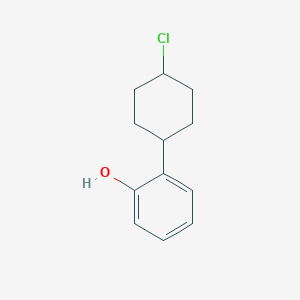
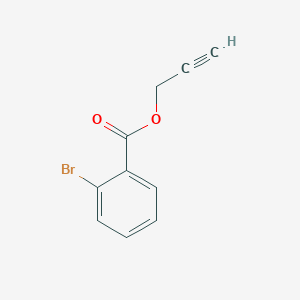

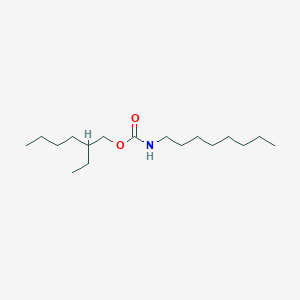
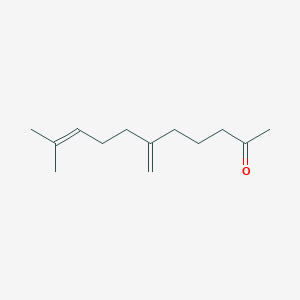
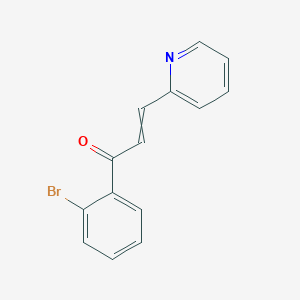
![1-[tert-Butyl(dimethyl)silyl]-2-methyl-1H-indole](/img/structure/B14337811.png)
